Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
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Overview
Description
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a chemical compound with the molecular formula C7H18ClN3O2S and a molecular weight of 243.76 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17N3O2S.ClH/c1-10(2)13(11,12)9-7-3-5-8-6-4-7;/h7-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 243.76 .Scientific Research Applications
Environmental Impact and Removal Technologies
Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride, due to its chemical structure that contains sulfamethoxazole—a persistent organic pollutant—has raised environmental concerns. The compound is a challenge in water treatment due to its persistence and potential toxicity. Studies have demonstrated the use of various cleaner technologies, such as adsorption, Fenton/photo-Fenton process, electrochemical oxidation, and photocatalytic degradation, to remove sulfamethoxazole from aqueous solutions. These methods rely on the formation of strong chemical interactions with active sites of sorbents and the catalytic degradation by generation of hydroxyl radicals, highlighting the importance of sustainable development of technology for environmental protection (Prasannamedha & Senthil Kumar, 2020).
Synthesis of N-heterocycles via Sulfinimines
The compound also plays a significant role in the synthesis of N-heterocycles via sulfinimines, leveraging chiral sulfinamides for the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, for example, has been extensively used in asymmetric N-heterocycle synthesis, demonstrating the compound's potential in the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for the structural motif of many natural products and therapeutically applicable compounds (Philip et al., 2020).
Hydrogen Bonding and Solvent Interactions
Another area of application is in understanding hydrogen bonding and solvent interactions. Studies on dimethyl sulfoxide (DMSO) and its interactions with other substances provide insights into the microscopic dissolution properties and macroscopic solution behavior. These interactions are crucial for analyzing the molecular structure and the nature of interactions, which is essential for various applications ranging from medicine and biotechnology to electrochemistry and laser physics (Kiefer, Noack, & Kirchner, 2011).
Safety and Hazards
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-10(2)13(11,12)9-7-3-5-8-6-4-7;/h7-9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEZWYLHRCQVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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